molecular formula C8H18ClNO B1602991 3-Isobutylmorpholine CAS No. 959238-46-1

3-Isobutylmorpholine

Cat. No. B1602991
M. Wt: 179.69 g/mol
InChI Key: GPKZEFWVDUMVMK-UHFFFAOYSA-N
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Description



  • 3-Isobutylmorpholine (CAS Number: 959238-46-1) is a chemical compound with the molecular formula C8H17NO . It belongs to the class of morpholine derivatives.

  • IUPAC Name : 3-isobutylmorpholine

  • InChI Code : 1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3

  • InChI Key : INIRYZSIQPENMR-UHFFFAOYSA-N

  • Physical Form : Liquid

  • Molecular Weight : 143.23 g/mol

  • Purity : 95%

  • Storage Temperature : Room temperature (RT)





  • Synthesis Analysis



    • Information on the synthesis of 3-Isobutylmorpholine is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular structure of 3-Isobutylmorpholine is shown below:





  • Chemical Reactions Analysis



    • Specific chemical reactions involving 3-Isobutylmorpholine are not covered in the available data.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified

    • Boiling Point : Not specified

    • Solubility : Not specified

    • Density : Not specified




  • Scientific Research Applications

    1. Environmental Applications

    A study by Boudesocque et al. (2008) explored the use of a lignocellulosic substrate as an effective adsorbent for removing pesticides, including dimetomorph (a morpholine derivative), from wastewaters. This research highlights the potential of using biomaterials for environmental cleanup, particularly in removing contaminants like pesticides from water sources (Boudesocque et al., 2008).

    2. Polymer Science

    Feng et al. (1999) conducted research on ABA type block copolymers, incorporating poly[3(S)-isobutylmorpholine-2,5-dione] (a morpholine-based polymer). This study provides insights into the synthesis and properties of these copolymers, highlighting their potential applications in the field of materials science (Feng et al., 1999).

    3. Medicinal Chemistry

    Walker et al. (2012) focused on the synthesis of a novel morpholine-based building block, 3-oxa-6-azabicyclo[3.1.1]heptane, for use in medicinal chemistry research. This compound, due to its morpholine structure, holds significance in drug development, particularly as a building block in the synthesis of various pharmacologically active compounds (Walker et al., 2012).

    4. Analytical Chemistry

    Olgun et al. (2014) utilized a modified Folin-Ciocalteu spectrophotometric method for determining ascorbic acid in complex matrices, where the interference effects of other flavonoids and phenolics were overcome by preliminary extraction. This method, involving the use of isobutanol, highlights the role of morpholine derivatives in enhancing the analytical techniques for quantifying substances in complex samples (Olgun et al., 2014).

    Safety And Hazards



    • Hazard Statements : Combustible liquid; causes skin irritation; causes serious eye damage; may cause respiratory irritation.

    • Precautionary Statements : Follow safety precautions for handling, storage, and disposal.

    • Safety Data Sheet : Link to SDS




  • Future Directions



    • The future directions for 3-Isobutylmorpholine research could involve exploring its applications in drug development, materials science, and potential therapeutic benefits in various fields.




    Please note that the synthesis details and specific chemical reactions are not available in the provided sources. For a more comprehensive analysis, further research and access to additional literature would be necessary.


    properties

    IUPAC Name

    3-(2-methylpropyl)morpholine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    INIRYZSIQPENMR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC1COCCN1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H17NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    143.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Isobutylmorpholine

    CAS RN

    959238-46-1
    Record name 3-(2-methylpropyl)morpholine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    KA Teske - 2015 - search.proquest.com
    The vitamin D receptor is a nuclear hormone receptor that regulates cell proliferation, cell differentiation, calcium homeostasis and immunomodulation. The receptor is activated by the …
    Number of citations: 4 search.proquest.com
    Y YOKOWO, A MATUWURA, M SABURI… - Journal of Japan Oil …, 1981 - jstage.jst.go.jp
    Some aldehydes are widely used as an artificial perfume. However, little has been known on the optically active aldehydes. In order to obtaine the optically active aldehydes, enamines …
    Number of citations: 0 www.jstage.jst.go.jp
    横尾泰日児, 松浦淳, 佐分利正彦, 吉川貞雄 - 油化学, 1981 - jlc.jst.go.jp
    Some aldehydes are widely used as an artificial perfume. However, little has been known on the optically active aldehydes. In order to obtaine the optically active aldehydes, enamines …
    Number of citations: 4 jlc.jst.go.jp

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